molecular formula C11H19NO2 B11899908 Ethyl 7-azaspiro[3.5]nonane-2-carboxylate

Ethyl 7-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11899908
M. Wt: 197.27 g/mol
InChI Key: UKNIQBMKECWWFM-UHFFFAOYSA-N
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Description

Ethyl 7-azaspiro[3.5]nonane-2-carboxylate (CAS 1227610-32-3) is a high-purity spirocyclic chemical building block of significant interest in pharmaceutical research and development. This compound, with a molecular formula of C11H19NO2 and a molecular weight of 197.27 g/mol, features a unique spiro[3.5]nonane scaffold that introduces structural complexity and three-dimensionality to molecular architectures . The structure is defined by the SMILES notation O=C(C1CC2(CCNCC2)C1)OCC, which highlights the ester functional group and the bridged azaspiro ring system . Its primary research value lies in its application as a key synthetic intermediate for constructing more complex molecules. Researchers utilize this compound in lead optimization and library synthesis to modulate the physicochemical properties of drug candidates, potentially improving their potency, selectivity, and metabolic stability. The 7-azaspiro[3.5]nonane core is a privileged structure in medicinal chemistry, often found in compounds targeting the central nervous system and other therapeutic areas. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 7-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(8-9)3-5-12-6-4-11/h9,12H,2-8H2,1H3

InChI Key

UKNIQBMKECWWFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CCNCC2

Origin of Product

United States

Synthetic Methodologies for Azaspiro 3.5 Nonane Derivatives

General Strategies for Spiro[3.n] Ring System Construction

The construction of spirocyclic systems containing a cyclobutane (B1203170) ring, such as the spiro[3.n] framework, presents unique synthetic challenges due to the inherent strain of the four-membered ring. General strategies often focus on either forming the cyclobutane ring onto an existing structure or constructing the second ring onto a pre-existing cyclobutane.

Cyclobutane Ring Annulation Approaches

Cyclobutane ring annulation involves the formation of the four-membered ring onto a pre-existing cyclic structure. A notable approach is the [2+2] cycloaddition reaction. For instance, ketene (B1206846) cycloaddition has been utilized to synthesize spiro-annulated cyclobutane derivatives. This method involves the reaction of a ketene with an alkene to form a cyclobutanone, which can then be further elaborated. The rigidity and complexity of spirocycles make them attractive in drug design.

Another strategy involves ring expansion of a smaller ring, such as a cyclopropane, to a cyclobutane. This can be achieved through a pinacol-like rearrangement of an oxaspiro[2.2]pentane, driven by the release of ring strain. nih.gov C–H functionalization logic offers an unconventional retrosynthetic approach to unsymmetrical cyclobutane dimers, viewing a carbonyl group on the cyclobutane as a latent directing group for further functionalization. acs.org

Late-Stage Heterocycle Formation Strategies

In contrast to building the cyclobutane ring, late-stage heterocycle formation strategies involve constructing the nitrogen-containing ring onto a pre-existing spirocyclic carbocyclic framework. This approach is beneficial when the desired substitution pattern on the heterocyclic portion is complex or sensitive to the conditions required for cyclobutane formation.

Targeted Synthesis of Azaspiro[3.5]nonane Core Structures

The targeted synthesis of the azaspiro[3.5]nonane core has been a subject of interest, particularly for its application in drug discovery as a GPR119 agonist. nih.gov Various synthetic routes have been developed to access this specific framework, ranging from multi-step linear sequences to more convergent and efficient cyclization reactions.

Cyclization Reactions for Azaspiro[3.5]nonane Framework Formation

The key step in many syntheses of the azaspiro[3.5]nonane framework is the formation of the piperidine (B6355638) ring through a cyclization reaction. These reactions can be designed as either multi-step sequences or more direct one-pot protocols.

Table 1: Example of a Multi-Step Synthesis for a Related Azaspiro[3.5]nonane Derivative

StepReactionDescription
1 AcylationReaction of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride. google.com
2 CyclizationSelf-cyclization of the resulting compound under basic conditions to form the lactam. google.com
3 ReductionReduction of the lactam to the corresponding amine. google.com
4 DeprotectionCatalytic hydrogenation to remove the benzyl (B1604629) protecting group. google.com
Hypervalent Iodine-Mediated Spirocyclization Protocols

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, facilitating a wide range of transformations, including the formation of nitrogen-containing heterocycles. ucl.ac.ukacs.org These reagents can mediate oxidative cyclization reactions under mild and often metal-free conditions. nih.govnsf.gov In the context of spirocycle synthesis, hypervalent iodine(III) reagents can be used to induce cascade annulations of alkynes to form spiro heterocycles. nih.gov This involves sequential C-N or C-O bond formations. nih.gov Furthermore, the first iodoarene-catalyzed intramolecular carbon-nitrogen bond-forming reaction has been achieved, enabling the spirocyclization of amides to N-fused spirolactams under mild, acid-free conditions. rsc.org While a specific application to Ethyl 7-azaspiro[3.5]nonane-2-carboxylate is not explicitly detailed in the provided search results, the general applicability of these methods suggests a potential route for its synthesis.

Domino Radical Bicyclization Approaches for Related Spirocycles

Domino radical bicyclization represents a powerful strategy for the construction of complex cyclic systems, including spirocycles. While specific examples for the direct synthesis of this compound via this method are not extensively detailed, the principles have been applied to related azaspiro[4.4]nonane skeletons. This approach typically involves the formation and capture of alkoxyaminyl radicals. nih.gov

In a representative system, O-benzyl oxime ethers containing a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety, serve as the starting materials. nih.gov The bicyclization is initiated by radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and promoted by a radical mediator like tributyltin hydride (Bu3SnH). nih.govacs.org This process leads to the formation of the 1-azaspiro[4.4]nonane skeleton in yields ranging from 11-67%, often as a mixture of diastereomers with a preference for the trans configuration. nih.gov The diastereoselectivity of this domino radical bicyclization is consistent with the Beckwith-Houk model, which predicts that the major product arises from a transition state where the substituent occupies an equatorial position. acs.org

This methodology has been successfully applied to synthesize 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization involving aryl/stannylvinyl and alkoxyaminyl radicals. acs.orgresearchgate.net The resulting spirocyclic compounds were obtained in moderate yields as mixtures of diastereomers, with the trans isomer predominating. acs.org

Synthesis of Functionalized Azaspiro[3.5]nonane Carboxylates

The synthesis of functionalized azaspiro[3.5]nonane carboxylates is crucial for their application in drug discovery, allowing for the fine-tuning of physicochemical properties. univ.kiev.uauniv.kiev.ua A common precursor for these syntheses is 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid. bldpharm.com

Another versatile approach involves the functionalization of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, which can be seen as analogs. univ.kiev.uauniv.kiev.uaresearchgate.net For instance, tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can be prepared and subsequently transformed into other functionalized derivatives. univ.kiev.ua These synthetic routes have been shown to be scalable, affording multigram quantities of the desired products with good yields. univ.kiev.uaresearchgate.net

Starting Material Reagents and Conditions Product Yield (%) Scale
Compound II and Compound V1. Reaction to form VI; 2. Epoxidation; 3. Ring-enlargement1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester70.7 (overall)Large-scale adaptable
2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylateLiAlH4, THF, -40°C to 0°Ctert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate84.397 g
Not specifiedSeyferth–Gilbert homologation, Bestmann-Ohira reagent, K2CO3Functionalized alkynesNot specifiedMultigram

This table summarizes key aspects of synthetic methodologies for functionalized azaspirocycles.

Stereoselective Synthesis of Azaspiro[3.5]nonane Scaffolds

The development of stereoselective methods for the synthesis of azaspiro[3.5]nonane scaffolds is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Development of Asymmetric Methodologies

Asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones has been a focus of research, with applications in the enantioselective synthesis of biologically active compounds. researchgate.net While detailed methodologies for this compound are not extensively published, related enzymatic approaches for azaspiro[2.y]alkanes highlight the potential for highly stereocontrolled syntheses.

An enzymatic stereodivergent platform using engineered carbene transferases has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles. nih.govchemrxiv.orgchemrxiv.org This biocatalytic method provides access to a variety of pharmaceutically relevant azaspiro[2.y]alkanes in high yields and with excellent diastereoselectivity and enantioselectivity. nih.govchemrxiv.org This approach demonstrates the power of biocatalysis in achieving high levels of stereocontrol in the synthesis of spirocyclic systems.

Control of Diastereoselectivity and Enantioselectivity

Achieving control over both diastereoselectivity and enantioselectivity is a key challenge in the synthesis of complex molecules like azaspiro[3.5]nonanes. In the context of domino radical bicyclizations of related spirocycles, the diastereoselectivity often favors the formation of the trans-isomer. acs.org

The aforementioned enzymatic platform for azaspiro[2.y]alkanes showcases remarkable control over stereochemical outcomes. nih.govchemrxiv.orgchemrxiv.org Through directed evolution of protoglobin-based enzymes, it is possible to generate a suite of biocatalysts capable of producing different stereoisomers of the desired azaspiroalkane products with high fidelity. chemrxiv.org This allows for a stereodivergent synthesis, where either enantiomer or diastereomer can be selectively produced by choosing the appropriate enzyme variant. nih.govchemrxiv.org The reactions are performed in aqueous media, highlighting the green chemistry advantages of such biocatalytic approaches. chemrxiv.org

Stereoselective Method Key Features Stereochemical Outcome
Domino Radical BicyclizationFormation and capture of alkoxyaminyl radicalsPredominantly trans diastereomers
Enzymatic Carbene TransferEngineered protoglobin-based enzymesHigh diastereo- and enantioselectivity, stereodivergent

This table compares the stereochemical control offered by different synthetic strategies for azaspirocycles.

Scalability and Process Optimization in Azaspiro[3.5]nonane Synthesis

The transition from laboratory-scale synthesis to large-scale production is a critical consideration for the practical application of azaspiro[3.5]nonane derivatives in areas like drug development. Several synthetic routes have been designed with scalability in mind.

The enzymatic synthesis of azaspiro[2.y]alkanes also demonstrates significant potential for scalability. nih.govchemrxiv.orgchemrxiv.org These biocatalytic reactions can be performed at high substrate concentrations (up to 150 mM or 25 g/L) using lyophilized E. coli lysate as the catalyst, which simplifies the process and reduces costs. nih.govchemrxiv.orgchemrxiv.org The ability to operate on a gram scale without the need for organic co-solvents further enhances the practicality and industrial applicability of this methodology. nih.govchemrxiv.org

Chemical Transformations and Functionalization of Ethyl 7 Azaspiro 3.5 Nonane 2 Carboxylate and Its Analogues

Reactions at the Carboxylate Ester Moiety

The ethyl carboxylate group of the title compound serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization. libretexts.org This reaction can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. This reaction is reversible, and to drive it to completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is often the preferred method. chemguide.co.uk The ester is heated under reflux with a dilute alkali, such as sodium hydroxide. chemguide.co.uk This reaction is irreversible and yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. libretexts.orgchemguide.co.uk The resulting 7-azaspiro[3.5]nonane-2-carboxylic acid can be isolated as a hydrochloride salt. sigmaaldrich.com A notable analogue, 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, is a commercially available building block used in the synthesis of mineralocorticoid receptor agonists. bldpharm.comappretech.comsigmaaldrich.comlookchem.com

Once formed, the carboxylic acid can be converted into a range of derivatives. For instance, it can be coupled with amines to form amides, a common linkage in many biologically active molecules.

Beyond hydrolysis, the carboxylate ester can undergo other transformations. For example, reduction of the ester group can yield the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate. This transformation adds another point of potential functionalization to the molecule.

Reactivity at the Azaspiro Nitrogen Atom

The secondary amine of the piperidine (B6355638) ring is a key site for introducing structural diversity into the 7-azaspiro[3.5]nonane scaffold.

The nitrogen atom can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for building more complex molecules and for modulating the basicity and lipophilicity of the parent compound. For instance, the nitrogen can be acylated with various acid chlorides or activated carboxylic acids to introduce a wide array of substituents.

The reactivity of the secondary amine often necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. organic-chemistry.org A common strategy is to protect the amine as a carbamate, which renders the nitrogen non-nucleophilic. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. organic-chemistry.orgfiveable.me It is stable under many reaction conditions but can be readily removed with acid. fiveable.me

The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex syntheses. fiveable.me For example, a Boc-protected amine can be deprotected in the presence of an Fmoc-protected group, which is base-labile. fiveable.me This allows for selective manipulation of different functional groups within the same molecule.

The Boc-protected analogue, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, is a valuable intermediate for further functionalization. americanelements.comnih.gov

Chemical Modifications on the Spirocyclic Ring System

The spirocyclic core of 7-azaspiro[3.5]nonane itself can be chemically modified to introduce additional functionality and alter the three-dimensional shape of the molecule.

Oxidation of the cyclobutane (B1203170) ring can introduce a ketone functionality, as seen in tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate and tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. sigmaaldrich.combldpharm.combldpharm.com These keto-derivatives can serve as handles for further modifications, such as the introduction of new substituents via nucleophilic addition to the carbonyl group. The benzyl-protected analogue, benzyl (B1604629) 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is also a known derivative. bldpharm.com

Reduction of the ketone can lead to the corresponding alcohol, such as tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. chemicalbook.comsigmaaldrich.comambeed.com The stereochemistry of this alcohol can be controlled, leading to different diastereomers with potentially distinct biological activities. Further functionalization can be achieved by converting the hydroxyl group into other functionalities. For instance, the alcohol can be converted to an amine, leading to compounds like 7-azaspiro[3.5]nonan-2-amine. uni.lu

The aldehyde derivative, 7-Boc-7-azaspiro[3.5]nonane-2-carbaldehyde, provides another entry point for a variety of chemical transformations, including reductive amination and Wittig-type reactions. synquestlabs.com

Conformational Analysis and Structural Implications of Spiro 3.5 Nonane Systems

Three-Dimensionality and Conformational Rigidity of Spirocycles

Spirocycles are recognized for their inherent three-dimensionality and conformational rigidity, which are direct consequences of their defining structural feature. nih.govmdpi.com The spiro junction locks the two rings in perpendicular planes, significantly restricting their conformational mobility. mdpi.com This contrasts with simpler cyclic or fused-ring systems, which may have more accessible conformations. The limitation of conformational mobility is a key strategy in medicinal chemistry for enhancing the potency and selectivity of drug candidates by pre-organizing the molecule into a bioactive conformation. mdpi.comnih.gov

Research into sp³-rich spirocyclic fragments has highlighted their value in drug discovery. nih.govresearchgate.net These scaffolds provide a greater degree of three-dimensionality compared to the often flat sp²-hybridized molecules. nih.gov Computational studies have confirmed that libraries based on spirocyclic scaffolds exhibit higher levels of rigidity and structural diversity. nih.govresearchgate.net For instance, spirocycles based on small rings, such as the spiro[3.3]heptane scaffold, are noted for the sufficient rigidity provided by their four-membered rings. nih.govnih.gov This inherent rigidity fixes the spatial arrangement of substituents, a crucial factor for interactions with biological targets. mdpi.com

Impact of the Spiro-Structure on Molecular Shape and Connectivity

This fixed geometry is critical for molecular design, as it allows for precise placement of functional groups in space. mdpi.com Researchers have referred to the strategic incorporation of "exit vectors" within spirocyclic scaffolds, which are specific points for chemical modification that allow for the controlled growth of molecular fragments in defined directions. nih.govresearchgate.net The defined structure of spirocycles is exemplified by X-ray crystallography studies on derivatives like 1-azaspiro[3.5]nonan-2-one, which confirm the rigid, three-dimensional arrangement of the fused rings. google.com This structural predictability is a significant advantage in designing molecules for specific purposes. researchgate.net

Table 1: Physicochemical Properties of 7-Azaspiro[3.5]nonane and a Derivative

Property 7-Azaspiro[3.5]nonane Ethyl 7-azaspiro[3.5]nonane-2-carboxylate
Molecular Formula C₈H₁₅N C₁₁H₁₉NO₂
IUPAC Name 7-azaspiro[3.5]nonane This compound
Molecular Weight 125.21 g/mol 197.27 g/mol
Monoisotopic Mass 125.120449483 Da 197.14159 Da
XLogP3 1.8 1.1

Data sourced from PubChem. nih.govuni.lu

Table 2: Predicted Collision Cross Section (CCS) for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 198.14887 145.1
[M+Na]⁺ 220.13081 148.2
[M-H]⁻ 196.13431 146.9
[M+NH₄]⁺ 215.17541 157.9
[M+K]⁺ 236.10475 149.4

Data sourced from PubChemLite. uni.lu The collision cross section is a measure of the ion's shape in the gas phase.

Stereochemical Aspects and Chiral Recognition Potential

Stereochemistry is a critical factor in the biological activity of molecules, as interactions within a living system are highly dependent on the three-dimensional arrangement of atoms. taylorfrancis.comresearchgate.net Spiro compounds present interesting stereochemical properties. The spiro atom itself can be a chiral center, leading to the existence of enantiomers. wikipedia.org Even when the spiro atom is not bonded to four different groups, the molecule can exhibit axial chirality due to the twisted arrangement of the two rings. wikipedia.org

The assignment of the absolute configuration of spiro compounds can be challenging but has been achieved for numerous examples through methods like X-ray crystallography. wikipedia.orgnih.govnih.gov The development of synthetic methods that produce specific stereoisomers (enantiomerically pure compounds) is a major focus in chemistry, as different enantiomers of a drug can have vastly different biological effects. researchgate.netresearchgate.net

The rigid and well-defined three-dimensional structure of spirocycles makes them excellent scaffolds for chiral recognition. nih.govnih.gov Because their functional groups are held in fixed spatial orientations, they can interact with high selectivity with chiral targets like enzymes or receptors. mdpi.comnih.gov For example, libraries of spiro[3.3]heptane-based glutamic acid analogs have been synthesized to act as conformational probes to study ligand-target interactions. nih.govnih.gov The ability to create a "stereolibrary" of all possible stereoisomers from a common precursor allows for systematic exploration of the spatial requirements for biological activity. nih.gov

Computational Studies in Azaspiro 3.5 Nonane Chemistry

Application of Computational Methods in Synthetic Route Design and Optimization

The design of efficient synthetic pathways for complex molecules such as Ethyl 7-azaspiro[3.5]nonane-2-carboxylate is a significant challenge in organic chemistry. Computational methods offer a powerful platform to address this challenge by enabling the in silico evaluation of potential synthetic routes, thereby saving considerable time and resources.

Retrosynthetic analysis, a cornerstone of synthetic planning, can be augmented with computational tools to identify viable disconnections and precursor molecules. By calculating the thermodynamic and kinetic parameters of proposed reaction steps, chemists can prioritize routes that are most likely to be successful. For instance, the formation of the spirocyclic core of this compound could be explored through various cycloaddition or ring-closing strategies. Computational models can predict the feasibility of these reactions, identify potential side products, and suggest optimal reaction conditions.

Furthermore, computational chemistry plays a crucial role in process optimization. Once a promising synthetic route is established, computational fluid dynamics (CFD) can be employed to model reactor conditions, mixing, and heat transfer, ensuring scalability and safety. Quantum mechanics (QM) methods can be used to refine catalyst selection and loading, maximizing yield and minimizing waste.

A hypothetical computational workflow for the synthetic design of this compound might involve:

Precursor Identification: Screening of commercially available or easily synthesizable starting materials using database searches and retrosynthetic analysis software.

Reaction Pathway Evaluation: Calculation of reaction energies and activation barriers for key bond-forming steps using Density Functional Theory (DFT).

Solvent and Catalyst Screening: In silico testing of various solvents and catalysts to predict their effect on reaction rates and selectivity.

Byproduct Analysis: Identification of potential side reactions and impurities to develop effective purification strategies.

This computational pre-screening allows for a more targeted and efficient experimental investigation.

Theoretical Frameworks for Reaction Mechanism Elucidation

Understanding the intricate details of a reaction mechanism is fundamental to controlling its outcome. Theoretical frameworks, particularly those based on quantum mechanics, provide a lens through which the dynamic process of a chemical transformation can be observed at the molecular level. For the synthesis of this compound, elucidating the reaction mechanism is key to optimizing yields and stereoselectivity.

The formation of the azaspirocyclic scaffold likely involves intricate bond formations and rearrangements. Theoretical calculations can pinpoint the structures of the transition states for these steps, revealing the geometry and electronic interactions that stabilize them. This knowledge can then be used to design substrates or catalysts that favor the desired reaction pathway.

Computational Method Application in Mechanism Elucidation
Density Functional Theory (DFT)Calculation of reaction energies, activation barriers, and transition state geometries.
Time-Dependent DFT (TD-DFT)Investigation of photochemical reaction mechanisms.
Intrinsic Reaction Coordinate (IRC)Confirmation of the connection between a transition state and the corresponding reactants and products.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding changes along the reaction pathway.

These theoretical tools, when combined, provide a comprehensive picture of the reaction mechanism, guiding the rational design of more efficient and selective syntheses.

Conformational Landscape Exploration and Energetic Analysis

The three-dimensional structure of a molecule is intimately linked to its physical, chemical, and biological properties. For a flexible molecule like this compound, which contains both a cyclobutane (B1203170) and a piperidine (B6355638) ring, a multitude of conformations are possible. Exploring this conformational landscape is crucial for understanding its behavior.

Computational methods are ideally suited for this task. Through techniques such as molecular mechanics (MM) and quantum mechanics (QM), the potential energy surface of the molecule can be systematically searched to identify all low-energy conformers. This process, known as a conformational search, provides a statistical distribution of the different shapes the molecule can adopt at a given temperature.

Once the stable conformers are identified, their relative energies can be calculated with high accuracy using methods like DFT. This energetic analysis reveals the most populated conformations and the energy barriers to interconversion between them. For this compound, the orientation of the ethyl carboxylate group and the puckering of the two rings will be key determinants of the conformational preferences.

Conformer Relative Energy (kcal/mol) Population (%)
Chair-Equatorial0.0075.2
Chair-Axial1.2515.5
Twist-Boat-Equatorial2.505.8
Twist-Boat-Axial3.103.5
This table represents hypothetical data for illustrative purposes.

Understanding the conformational preferences is critical for predicting spectroscopic properties, such as NMR chemical shifts, and for rationalizing the molecule's interactions with other molecules, for instance, in a biological context.

Data Integration from Experimental and Computational Datasets

The synergy between experimental and computational data is a powerful paradigm in modern chemical research. unibo.it For a novel compound like this compound, this integration is essential for unambiguous structure elucidation and a thorough understanding of its properties.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry provide primary data on the molecule's structure and connectivity. However, the interpretation of this data can sometimes be ambiguous. Computational methods can be used to predict spectroscopic parameters and compare them with the experimental results, thereby validating the proposed structure.

For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of the different possible isomers and conformers of this compound. By comparing these predicted spectra with the experimentally measured spectrum, the correct structure can be confidently assigned. Similarly, calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra.

Data Type Experimental Method Computational Method Purpose of Integration
Molecular StructureX-ray CrystallographyGeometry Optimization (DFT, MM)Validation of the computed lowest energy conformer.
Spectroscopic DataNMR, IR, RamanChemical Shift and Frequency Calculations (DFT)Assignment of spectral peaks and confirmation of connectivity.
Thermodynamic DataCalorimetryEnthalpy and Free Energy Calculations (QM)Understanding reaction feasibility and equilibria.

This integrated approach, where computation and experiment inform and validate each other, leads to a much more robust and detailed understanding of the chemical system than either approach could achieve alone.

Role of Azaspiro 3.5 Nonane Scaffolds in Contemporary Molecular Design

Design and Synthesis of Complex Organic Molecules Utilizing Spirocyclic Building Blocks

The synthesis of complex molecules based on the azaspiro[3.5]nonane framework is a testament to the advancements in synthetic organic chemistry. These scaffolds serve as versatile building blocks that allow for systematic exploration of chemical space. acs.orgnih.gov A key feature of these building blocks is the presence of multiple, often orthogonal, points for diversification, which enables the generation of large compound libraries for biological screening. acs.orgnih.govku.edu

The synthesis of derivatives often starts from a core spirocyclic structure, which is then functionalized. For instance, the design and synthesis of a novel class of 7-azaspiro[3.5]nonane GPR119 agonists were described, where optimization of different parts of the molecule led to a potent agonist with a desirable pharmacokinetic profile. nih.gov The synthesis of the core scaffold itself can be a multi-step process. One reported method for a related tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate involves a seven-step sequence starting from 1-benzoyl-4-piperidone, highlighting a rational process design that is scalable for industrial production. google.com

A general approach for creating families of spirocyclic scaffolds involves stepwise modifications, such as changing the size of the nitrogen-containing ring or altering the oxidation state at a diversification point. nih.govku.edu For example, functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized in multigram quantities through facile and scalable approaches, demonstrating their utility as building blocks for drug development. univ.kiev.uaresearchgate.net The table below summarizes the synthesis of several such derivatives.

Product CompoundStarting MaterialReagents and ConditionsYield (%)Scale (g)
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylatetert-butyl 1-carboxy-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate1. Et3N, ClCO2Et; 2. NaBH491.176
tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylatetert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateDess-Martin periodinane56.441
tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylatetert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate(Diazomethyl)trimethylsilane, n-BuLi61.124
This table is based on data for the synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives, which illustrates a common synthetic strategy for related spirocyclic building blocks. univ.kiev.uaresearchgate.net

Spirocyclic Motifs as Bioisosteres in Chemical Research

A crucial role of spirocyclic scaffolds in medicinal chemistry is their use as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov The concept of "escaping from flatland" by increasing molecular saturation is a key driver for employing spirocycles to improve the properties of drug candidates. univ.kiev.uauniv.kiev.ua Spirocyclic motifs are often used to replace common monocyclic rings like piperidine (B6355638), piperazine (B1678402), or morpholine (B109124). rsc.org

This bioisosteric replacement can confer several advantages:

Improved Physicochemical Properties : Replacing a traditional ring with a spirocycle can modulate lipophilicity and solubility. For instance, exchanging a morpholine ring for various azaspirocycles was shown to lower the distribution coefficient (logD), a key property influencing a drug's behavior in the body. bldpharm.com

Enhanced Metabolic Stability : The quaternary spiro-carbon can block metabolic oxidation at that position, which is often a liability for simpler cyclic systems. univ.kiev.ua Spirocyclic bioisosteres are noted for their improved stability towards oxidative enzymes. univ.kiev.ua

Increased Target Selectivity : The rigid three-dimensional structure of spirocycles can enforce a specific conformation that fits better into the target's binding site and avoids interaction with off-targets. Replacing the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate significantly improved target selectivity. rsc.org

Novelty and Intellectual Property : Using less common spirocyclic scaffolds allows chemists to access novel chemical space, which is crucial for developing new drugs without infringing on existing patents. tandfonline.com

The 7-azaspiro[3.5]nonane framework and its analogues, such as 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane, have been successfully employed as bioisosteres for piperidine and pipecolic acid, respectively. univ.kiev.uarsc.org For example, replacing the piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid analogue resulted in enhanced activity and a longer duration of action. univ.kiev.uaresearchgate.net

Common Ring SystemSpirocyclic Bioisostere ExampleReference
Piperazine2,6-Diazaspiro[3.3]heptane rsc.org
Piperidine2-Azaspiro[3.3]heptane univ.kiev.uarsc.org
Pipecolic Acid2-Azaspiro[3.3]heptane-1-carboxylic acid univ.kiev.ua
Morpholine2-Oxa-6-azaspiro[3.3]heptane bldpharm.com

Strategies for Introducing Structural Novelty and Molecular Complexity through Spiro-Fusion

The fusion of two rings through a single spiro-center is a powerful strategy for generating molecules with significant structural novelty and complexity. rsc.org This approach directly addresses the growing need in drug discovery to move beyond flat, two-dimensional aromatic systems and explore the vastness of three-dimensional chemical space. tandfonline.comnih.govku.edu The inherent three-dimensionality of spirocycles is a key advantage. nih.govbldpharm.com

Strategies involving spiro-fusion contribute to molecular design in several ways:

Exploration of Uncharted Chemical Space : The combination of two or more monocyclic ring systems can generate a multiplicity of spirocycles, many of which have never been synthesized or tested for biological activity. tandfonline.com This provides fertile ground for discovering new bioactive compounds.

Enhanced Structural Rigidity : Spirocycles composed of smaller rings (six-membered or less) are typically rigid or have a limited number of well-defined conformations. tandfonline.com This conformational restriction can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency.

Precise Vectorial Display of Substituents : The rigid scaffold of a spirocycle holds appended functional groups in well-defined spatial orientations. sigmaaldrich.com This allows for the precise probing of a protein's binding pocket, facilitating structure-based drug design. tandfonline.com

Development of Diverse Scaffolds : Synthetic strategies, such as the Build/Couple/Pair (B/C/P) strategy, allow for the systematic creation of stereochemically and structurally diverse libraries of compounds from a set of chiral building blocks. nih.gov This modular approach is well-suited for generating libraries of spirocyclic compounds for high-throughput screening. nih.gov

The use of spirocyclic building blocks, including the azaspiro[3.5]nonane core, is therefore a deliberate tactic to create structurally novel molecules with improved drug-like properties. nih.gov The increasing availability of diverse spirocyclic building blocks from commercial vendors further fuels their application in medicinal chemistry, making them more accessible for addressing challenges in drug discovery. tandfonline.comnih.gov

Future Research Directions in Ethyl 7 Azaspiro 3.5 Nonane 2 Carboxylate Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of organic synthesis is crucial for fueling the drug discovery pipeline by enabling the rapid and efficient preparation of novel molecules. nih.gov Future research on Ethyl 7-azaspiro[3.5]nonane-2-carboxylate will likely focus on developing more innovative and sustainable synthetic routes.

Current synthetic strategies, while effective, often provide opportunities for improvement in terms of efficiency, cost, and environmental impact. For instance, a patented method for a related compound, tert-butyl 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylate, involves a multi-step process including epoxidation and ring-enlargement reactions, achieving a total yield of 70.7%. google.com Another approach to a similar core, 7-oxo-2-azaspiro[3.5]nonane, utilizes a two-step cyclization method with a reported yield exceeding 82%, highlighting efforts to shorten production cycles and reduce costs. google.com

Future innovations could incorporate several modern synthetic strategies:

Cascade Reactions: These processes, where multiple bond-forming events occur in a single operation, can significantly improve efficiency. Research into rhodium-catalyzed cycloisomerization/Diels-Alder cascade reactions for synthesizing seven-membered azaspiro compounds demonstrates the power of this approach to create complex spirobicyclic motifs with high selectivity. nih.govacs.orgacs.org Applying similar cascade logic to the spiro[3.5]nonane system could streamline its synthesis.

Flow Chemistry: This technology offers precise control over reaction parameters, leading to better yields, selectivity, and safety, particularly for large-scale production. jocpr.com Developing a flow-based synthesis for the azaspiro[3.5]nonane core would be a significant step towards a more sustainable and scalable manufacturing process.

Bioinspired Synthesis: Mimicking nature's synthetic strategies, including the use of enzyme-mimetic catalysts, can facilitate complex chemical transformations with high selectivity under mild conditions. jocpr.com Exploring enzymatic resolutions or asymmetric transformations could provide access to specific stereoisomers of this compound, which is crucial for pharmacological activity.

Table 1: Comparison of Synthetic Methodologies for Azaspiro[3.5]nonane Scaffolds

Methodology Description Potential Advantages Key Research Focus
Multi-step Batch Synthesis Traditional linear sequence of reactions with isolation of intermediates. Well-established and documented. Improving yields and reducing the number of steps. google.comgoogle.com
Cascade Reactions Multiple reactions occur sequentially in one pot without isolating intermediates. Increased efficiency, reduced waste, and operational simplicity. Designing novel cascade sequences for the spiro[3.5]nonane core. nih.gov
Flow Chemistry Reactions are performed in a continuously flowing stream in a reactor. Enhanced safety, scalability, and process control. jocpr.com Adapting existing batch syntheses to continuous flow systems.
Biocatalysis Use of enzymes or whole organisms to catalyze chemical reactions. High selectivity (chemo-, regio-, stereo-), mild reaction conditions, and reduced environmental impact. Identifying enzymes for asymmetric synthesis or resolution of enantiomers.

Exploration of Underexplored Chemical Space within Spiro[3.5]nonane Derivatives

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. nih.govyoutube.com A primary goal in drug discovery is to explore this space to find novel structures with desired biological activities. nih.gov Spirocyclic scaffolds are excellent tools for this exploration due to their structural complexity and three-dimensional character. nih.govacs.org

The 7-azaspiro[3.5]nonane scaffold is rich with potential for creating diverse compound libraries. While derivatives have been developed as GPR119 agonists nih.gov and inhibitors for the SARS-CoV-2 3C-like protease nih.gov, vast regions of its chemical space remain unexplored. Future research should focus on a systematic exploration by modifying the core structure.

Key diversification strategies include:

Scaffold Hopping: Replacing a known active core (like a simple piperidine) with the 7-azaspiro[3.5]nonane scaffold can lead to novel compounds with improved properties and new intellectual property. spirochem.com The rigidity and 3D nature of the spirocycle can favorably reduce the entropy penalty upon binding to a protein target. researchgate.netspirochem.com

Functionalization of Exit Vectors: The core structure of this compound presents multiple points for modification. The carboxylate group, the piperidine (B6355638) nitrogen, and the cyclobutane (B1203170) ring can all be functionalized to create a library of analogs with diverse properties. spirochem.comuniv.kiev.ua For example, the synthesis of various functionalized derivatives of related azaspirocycles has been demonstrated, yielding alcohols, aldehydes, and alkynes ready for further incorporation into larger molecules. univ.kiev.ua

Table 2: Potential Diversification Points on the 7-Azaspiro[3.5]nonane Scaffold

Position Type of Modification Potential Outcome
C2-Position Modification of the carboxylate to amides, esters, or other functional groups. Altering binding interactions and pharmacokinetic properties.
N7-Position Alkylation, acylation, or sulfonylation of the piperidine nitrogen. Modulating solubility, basicity, and target engagement. nih.gov
Cyclobutane Ring Introduction of substituents on the C1, C3, or C4 positions. Probing new regions of a target's binding pocket and fine-tuning the 3D shape.
Spiro-center Creating analogs with different ring sizes (e.g., spiro[3.4] or spiro[4.5]). Systematically exploring the impact of scaffold geometry on activity. nih.gov

Advanced Computational Modeling and Chemoinformatics for Scaffold Design

Computational chemistry and chemoinformatics are indispensable tools for modern drug discovery, allowing for the rational design of molecules and the efficient analysis of vast chemical spaces. acs.orgnih.gov These methods are particularly valuable for navigating the immense number of potential derivatives that can be generated from a core scaffold like 7-azaspiro[3.5]nonane.

Future research will increasingly rely on these computational approaches:

Virtual Library Design: Chemoinformatics can be used to enumerate vast virtual libraries based on the 7-azaspiro[3.5]nonane core and a set of available or synthetically feasible building blocks. youtube.comyoutube.com These virtual libraries, which can contain billions of compounds, can then be screened in silico to prioritize molecules for synthesis. youtube.com

Structure-Based Design: When the 3D structure of a biological target is known, molecular docking can predict how different spiro[3.5]nonane derivatives will bind. This has been successfully applied to design spirocyclic inhibitors for viral proteases, where the spirocycle's structure was optimized to engage with specific subsites of the enzyme's active site. nih.gov

Machine Learning and AI: Advanced algorithms can analyze existing structure-activity relationship (SAR) data to build predictive models. nih.gov These models can then screen virtual libraries to identify compounds with a high probability of being active, saving significant time and resources compared to experimental screening alone. jocpr.comnih.gov Computational models can also predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to design compounds with better drug-like characteristics from the outset.

Table 3: Application of Computational Methods in Spiro[3.5]nonane Scaffold Design

Computational Technique Application Example from Literature
Cheminformatics Analysis Classification of molecular scaffolds, analysis of chemical space, and identification of frequent fragments in active compounds. Analysis of antiviral compounds identified azaspiro scaffolds as promising for further development. nih.gov
Molecular Docking Predicting the binding pose and affinity of a ligand to a protein target. Guided the design of spiro imidazobenzodiazepines as GABAAR ligands. nih.gov
Virtual Screening Computationally screening large libraries of compounds to identify potential hits. Exploring vast "make-on-demand" chemical spaces for novel kinase inhibitors. youtube.com
Machine Learning Building predictive models for biological activity and physicochemical properties from existing data. Used to navigate the chemical space of potential small molecule inhibitors for SARS-CoV-2. nih.gov
DFT Calculations Understanding reaction mechanisms and predicting the selectivity of synthetic reactions. Used to justify the high selectivity observed in a rhodium-catalyzed cascade reaction to form azaspiro compounds. nih.govacs.org

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic structure and substituent regiochemistry (e.g., δ 3.67 ppm for tert-butyl protons) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 415.2) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.47 Å) and torsional angles critical for conformational analysis .
  • Molecular Dynamics (MD) Simulations : Predicts solvent accessibility and stability of spirocyclic conformers in physiological conditions .

How can researchers resolve contradictions in reported synthetic yields or analytical data?

Q. Methodological Approaches

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, solvent purity) to address yield discrepancies .
  • Cross-Validation with Multiple Techniques : Use complementary methods (e.g., LC-MS + ¹H NMR) to confirm compound identity when spectral data conflicts .
  • Statistical Design of Experiments (DoE) : Optimizes variables (temperature, catalyst loading) to reconcile divergent results .

What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant suits to prevent skin contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzoyl chloride) .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorbents; avoid drain disposal .

How do computational methods enhance the design of this compound derivatives?

  • Docking Studies : Predict binding modes with targets like CARM1 or Sigma receptors, prioritizing substituents with favorable ΔG values .
  • Quantum Mechanical (QM) Calculations : Optimize transition states for key reactions (e.g., cyclization barriers) .
  • ADMET Prediction : Tools like SwissADME estimate logP and metabolic stability to guide derivatization .

What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Intermediate Stability : Sensitive intermediates (e.g., tert-butyl carbamates) require low-temperature storage (-20°C) .
  • Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow systems for large batches .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. benzoyl chloride) to minimize impurities .

How is the spirocyclic scaffold’s conformation linked to its biological activity?

  • Conformational Restriction : The spiro[3.5]nonane core enforces a rigid geometry, enhancing target selectivity over flexible analogs .
  • Chirality Effects : Enantiomers show differential activity in enzyme assays, resolved via chiral HPLC or asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.